Cas no 1201913-82-7 (Tofogliflozin (hydrate))
Tofogliflozin (hydrate) Chemical and Physical Properties
Names and Identifiers
-
- CSG452
- Tofogliflozin (USAN)
- UNII-P8DD8KX4O4
- Tofogliflozin [USAN:INN]
- Tofogliflozin hydrate (JAN)
- CHEMBL2105711
- D09978
- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)- spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol monohydrate
- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro- 3H-spiro(2-benzofuran-1,2'-pyran)-3',4',5'-triol monohydrate
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol,hydrate
- TOFOGLIFLOZIN
- Tofogliflozin Hydrate
- Tofogliflozin hydrate (1:1)
- CSG452 hydrate
- CSG-452 hydrate
- hydrate
- (1S,3'R,4'S,5'S,6'R)-6-[(4-Ethylphenyl)methyl]-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)spiro[isobenzofuran-1(3H),2'-[2H]pyran]-3',4',5'-triol hydrate (1:1)
- Tofogliflozin (hydrate)
- 903565-83-3
- SPIRO(ISOBENZOFURAN-1(3H),2'-(2H)PYRAN)-3',4',5'-TRIOL,6-((4-ETHYLPHENYL)METHYL)-3',4',5',6'-TETRAHYDRO-6'-(HYDROXYMETHYL)-,HYDRATE (1:1),(1S,3'R,4'S,5'S,6'R)-
- P8DD8KX4O4
- DA-68248
- Apleway (TN)
- TOFOGLIFLOZIN MONOHYDRATE [MI]
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
- s8558
- Q15410175
- Spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol, 6-((4-ethylphenyl)methyl)- 3',4',5',6'-tetrahydro-6'-(hydroxymethyl)-, hydrate (1:1), (1S,3'R,4'S,5'S,6'R)-
- DTXSID70152722
- 1ST15584W
- Tofogliflozin monohydrate
- AKOS030526311
- SCHEMBL19328161
- Tofogliflozin(CSG 452)
- 1201913-82-7
- CS-3792
- HY-13413
- EX-A4415
- MS-26914
- TOFOGLIFLOZIN HYDRATE [JAN]
- A852385
- Deberza (TN)
- F85113
- CCG-268694
- Tofogliflozin [USAN]
- CSG 452
-
- Inchi: 1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
- InChI Key: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
- SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@]21C1C=C(CC3C=CC(CC)=CC=3)C=CC=1CO2)O)O)O.O
Computed Properties
- Exact Mass: 404.18354
- Monoisotopic Mass: 404.18350323g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 521
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 100Ų
Experimental Properties
- PSA: 130.88
Tofogliflozin (hydrate) Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tofogliflozin (hydrate) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S8558-5mg |
Tofogliflozin(CSG 452) |
1201913-82-7 | 99.92% | 5mg |
¥958.7 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S8558-25mg |
Tofogliflozin(CSG 452) |
1201913-82-7 | 99.92% | 25mg |
¥2923.88 | 2023-09-15 | |
| ChemScence | CS-3792-5mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.85% | 5mg |
$110.0 | 2022-04-28 | |
| ChemScence | CS-3792-10mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.85% | 10mg |
$176.0 | 2022-04-28 | |
| ChemScence | CS-3792-50mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.85% | 50mg |
$594.0 | 2022-04-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24490-10mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98% | 10mg |
¥2432.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24490-5mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98% | 5mg |
¥1622.0 | 2023-09-06 | |
| Chemenu | CM139397-10mg |
(1S,3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol hydrate |
1201913-82-7 | 98% | 10mg |
$524 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872966-5mg |
Tofogliflozin(CSG 452) |
1201913-82-7 | 99% | 5mg |
¥1,387.00 | 2022-01-14 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5016-2 mg |
Tofogliflozin hydrate |
1201913-82-7 | 98.78% | 2mg |
¥597.00 | 2022-04-26 |
Tofogliflozin (hydrate) Suppliers
Tofogliflozin (hydrate) Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on Tofogliflozin (hydrate)
Tofogliflozin (hydrate) - CAS No. 1201913-82-7: An Overview of a Promising SGLT2 Inhibitor
Tofogliflozin (hydrate), with the chemical abstracts service (CAS) number 1201913-82-7, is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that has gained significant attention in the field of diabetes management. This compound is part of a class of drugs known as gliflozins, which have shown promising results in improving glycemic control and reducing the risk of cardiovascular complications in patients with type 2 diabetes mellitus (T2DM).
The mechanism of action of Tofogliflozin (hydrate) is centered around its ability to inhibit SGLT2, a transporter protein located in the proximal tubules of the kidneys. SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By blocking this reabsorption, Tofogliflozin (hydrate) promotes glycosuria, leading to a reduction in blood glucose levels without increasing insulin secretion. This unique mechanism makes it an attractive option for patients who may not respond well to traditional insulin-sensitizing or insulin-stimulating agents.
Recent clinical trials have further validated the efficacy and safety profile of Tofogliflozin (hydrate). A Phase III trial conducted in Japan demonstrated that treatment with Tofogliflozin (hydrate) resulted in significant reductions in HbA1c levels, fasting plasma glucose, and body weight compared to placebo. Additionally, the study reported a favorable safety profile, with no major adverse cardiovascular events (MACE) observed during the trial period.
Beyond its primary role in glycemic control, Tofogliflozin (hydrate) has shown potential benefits in other areas. Research has indicated that SGLT2 inhibitors may have renoprotective effects by reducing albuminuria and slowing the progression of diabetic nephropathy. A meta-analysis published in the Journal of Clinical Endocrinology & Metabolism found that patients treated with SGLT2 inhibitors, including Tofogliflozin (hydrate), had a lower risk of developing kidney disease compared to those on other antidiabetic therapies.
The cardiovascular benefits of Tofogliflozin (hydrate) have also been explored extensively. A landmark study published in the New England Journal of Medicine demonstrated that SGLT2 inhibitors significantly reduced the risk of major adverse cardiovascular events, including hospitalization for heart failure and cardiovascular death. These findings have led to a paradigm shift in the management of T2DM, with many guidelines now recommending SGLT2 inhibitors as a first-line therapy for patients with established cardiovascular disease.
In addition to its clinical applications, Tofogliflozin (hydrate) has been studied for its potential use in other metabolic disorders. Preliminary research suggests that it may have beneficial effects on lipid metabolism and could be useful in managing dyslipidemia associated with T2DM. A study published in Diabetes Care found that treatment with Tofogliflozin (hydrate) led to reductions in triglyceride levels and improvements in HDL cholesterol levels.
The pharmacokinetic properties of Tofogliflozin (hydrate) are well-characterized. It is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. The compound has a moderate volume of distribution and is primarily metabolized by the liver via glucuronidation. The half-life of Tofogliflozin (hydrate) is approximately 6 hours, allowing for once-daily dosing. Renal excretion is the primary route of elimination, making it important to monitor renal function in patients with impaired kidney function.
The safety profile of Tofogliflozin (hydrate) is generally favorable, but like all medications, it can have side effects. Common adverse events include urinary tract infections and genital mycotic infections, which are related to increased glycosuria. These side effects can be managed through proper hygiene and monitoring. More serious but rare side effects include ketoacidosis and acute kidney injury, which require prompt medical attention if they occur.
In conclusion, Tofogliflozin (hydrate) represents a significant advancement in the treatment of type 2 diabetes mellitus. Its unique mechanism of action, combined with its favorable safety profile and potential benefits beyond glycemic control, make it an important tool for healthcare providers managing this complex condition. Ongoing research continues to explore new applications and long-term outcomes associated with this promising compound.
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